molecular formula C11H15N3O2 B11813963 Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate

Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate

Cat. No.: B11813963
M. Wt: 221.26 g/mol
InChI Key: JAWWXSMPNQAGFJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate is unique due to its specific structure, which combines the nicotinic acid moiety with a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

methyl 2-(3-aminopyrrolidin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-16-11(15)9-3-2-5-13-10(9)14-6-4-8(12)7-14/h2-3,5,8H,4,6-7,12H2,1H3

InChI Key

JAWWXSMPNQAGFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N2CCC(C2)N

Origin of Product

United States

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